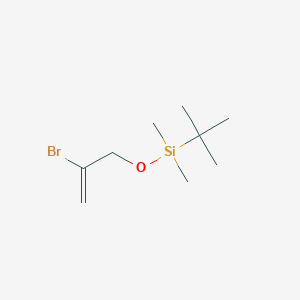
((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane
Overview
Description
((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane is a useful research compound. Its molecular formula is C9H19BrOSi and its molecular weight is 251.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ried, Reiher, and Jan (1987) noted that 2,4-bis((2-bromoallyl)oxy)(tert-butyl)dimethylsilane reacts with heterodienophiles to produce triazines, oxadiazines, and N-acetyl-acetamid derivatives (Ried, Reiher, & Jan, 1987).
Seela, Hißmann, and Ott (1983) found that silylation of tubercidin with tert-butyl(chloro)dimethylsilane leads to the 2′,3′,5′-tri-O-silyl derivative, which can be selectively removed to form disilyl derivatives (Seela, Hißmann, & Ott, 1983).
Bowser and Bringley (1985) indicated that tert-Butyl (chloro) dimethylsilane reacts with amines to produce liquids with high stabilities toward hydrolysis and lower chemical reactivities than trimethylsilyl analogs (Bowser & Bringley, 1985).
Barluenga et al. (1999) described the synthesis of 4-functionalized indoles using N-(2-bromoallyl)-N-methyl-2-fluoroaniline with tert-butyllithium, leading to 4-functionalized 3-methylindoles (Barluenga, Fañanás, Sanz, & Fernández, 1999).
Gómez et al. (2001) highlighted the potential of synthesized monomeric silanes in organic synthesis, catalysis, and novel ligand synthesis (Gómez, Santes, Luz, & Fárfan, 2001).
Fischer, Baier, and Mecking (2013) discovered that the polymerization of specific bromo-fluorene derivatives led to bright fluorescence emission with high quantum yields and tuning (Fischer, Baier, & Mecking, 2013).
Tunca et al. (2001) used asymmetric difunctional initiators in atom transfer radical polymerization (ATRP) and stable free radical polymerization (SF (Tunca et al., 2001).
Dong, Clive, and Gao (2015) identified [(tert-Butyldimethylsilyl)oxy]methanethiol as a nucleophilic reagent for introducing protected bivalent sulfur (Dong, Clive, & Gao, 2015).
Valiullina et al. (2018) reported on the use of the compound in Barbier-type reactions to form substitution products, including methyl-2-bromopropanoate and methyl-2-bromoacetate (Valiullina et al., 2018).
Dickman et al. (1993) demonstrated the oxidative cleavage of tert-butyl sulfides with dimethyl sulfoxide/hydrobromic acid to form symmetrical disulfides (Dickman, Chemburkar, Konopacki, & Elisseou, 1993).
properties
IUPAC Name |
2-bromoprop-2-enoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BrOSi/c1-8(10)7-11-12(5,6)9(2,3)4/h1,7H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDAUNBDJWTZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



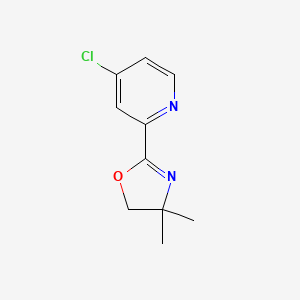
![[S(R)]-N-[(1R)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8194359.png)
![4-([1,1'-Biphenyl]-3-yl)-6-chloro-2-phenylpyrimidine](/img/structure/B8194360.png)
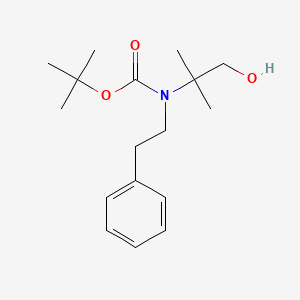
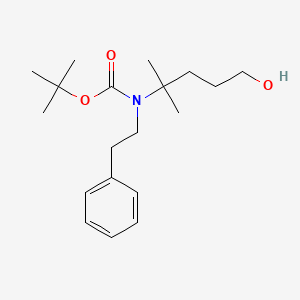
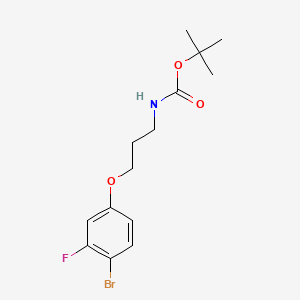


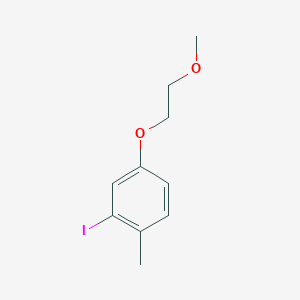
![3,4-Bis(difluoromethyl)-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B8194413.png)
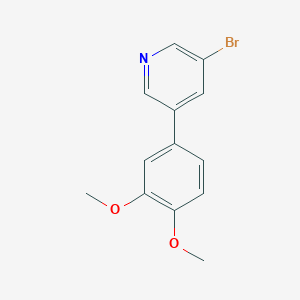
![2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine](/img/structure/B8194425.png)

![tert-Butyl 3-[(6-bromopyrazin-2-yl)amino]azetidine-1-carboxylate](/img/structure/B8194454.png)